Fluorocholine chloride
Descripción
Structure
2D Structure
3D Structure of Parent
Propiedades
IUPAC Name |
fluoromethyl-(2-hydroxyethyl)-dimethylazanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13FNO.ClH/c1-7(2,5-6)3-4-8;/h8H,3-5H2,1-2H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJEHIIJVWXGJAB-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CCO)CF.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
459424-38-5 | |
| Record name | Ethanaminium, N-(fluoromethyl)-2-hydroxy-N,N-dimethyl-, chloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=459424-38-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanaminium, N-(fluoromethyl)-2-hydroxy-N,N-dimethyl-, chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0459424385 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fluorocholine chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Radiochemistry and Production Methodologies of Fluorocholine
Synthesis Pathways for [18F]Fluorocholine
The synthesis of [18F]Fluorocholine primarily relies on the nucleophilic substitution of the radioactive [18F]fluoride ion onto a suitable precursor molecule. This process is meticulously controlled to ensure high radiochemical purity and yield.
The core of [18F]Fluorocholine synthesis involves a two-step process. The first step is the production of a fluoromethylating agent, such as [18F]fluorobromomethane or [18F]fluoromethyl tosylate. researchgate.netnih.gov This is achieved through a nucleophilic substitution reaction where the [18F]fluoride anion displaces a leaving group on a precursor molecule. openmedscience.comnih.gov The "naked" and highly reactive [18F]fluoride is generated from the thermal decomposition of its complex with Kryptofix 2.2.2 and potassium carbonate. openmedscience.comnih.gov
In the second step, the synthesized [18F]fluoromethylating agent is used to alkylate a tertiary amine, N,N-dimethylaminoethanol (DMAE), leading to the formation of [18F]Fluorocholine. researchgate.netopenmedscience.com This alkylation can be performed on a solid support to facilitate purification. openmedscience.com The final product is then purified using solid-phase extraction cartridges to yield [18F]Fluorocholine with high radiochemical purity. researchgate.netnih.gov
The choice of precursor is critical for the successful synthesis of [18F]Fluorocholine. Two common precursors used for the initial fluorination step are dibromomethane (B42720) and methylene (B1212753) bis(toluene-4-sulfonate).
Dibromomethane : This precursor reacts with the [18F]fluoride/Kryptofix 2.2.2 complex to produce [18F]fluorobromomethane. researchgate.netopenmedscience.comnih.gov This method, while effective, can sometimes lead to the emission of radioactive gas, posing a challenge in production environments. snmjournals.org
Methylene Bis(toluene-4-sulfonate) : An alternative approach involves the use of methylene bis(toluene-4-sulfonate). snmjournals.org This precursor reacts with [18F]fluoride to form [18F]fluoromethyl 4-methylbenzene sulfonate (also known as [18F]fluoromethyl tosylate), which is then used to alkylate DMAE. nih.govsnmjournals.org This method is reported to avoid the pitfalls of the gaseous method and can result in high, reproducible yields. snmjournals.org
| Precursor | Intermediate | Final Product |
| Dibromomethane | [18F]Fluorobromomethane | [18F]Fluorocholine |
| Methylene Bis(toluene-4-sulfonate) | [18F]Fluoromethyl 4-methylbenzene sulfonate | [18F]Fluorocholine |
Catalysts and reagents play a pivotal role in facilitating the nucleophilic substitution reaction. Kryptofix 2.2.2, a bicyclic polyether, is a crucial phase-transfer catalyst in the synthesis of [18F]Fluorocholine. researchgate.netnih.gov It effectively chelates the potassium ion associated with the [18F]fluoride, thereby generating a "naked" and highly reactive fluoride (B91410) anion. openmedscience.comnih.gov This enhanced nucleophilicity is essential for the efficient displacement of the leaving group on the precursor molecule. nih.gov The use of Kryptofix 2.2.2 technology is a cornerstone of many automated synthesis procedures for [18F]Fluorocholine. researchgate.netopenmedscience.com
Automated Radiosynthesis Platforms in Research Production
To ensure consistency, safety, and compliance with good manufacturing practices, the synthesis of [18F]Fluorocholine is often performed using automated radiosynthesis platforms. These systems integrate the various steps of the synthesis, purification, and formulation into a single, computer-controlled process.
The GE TracerLab modules are widely used for the automated synthesis of various PET radiopharmaceuticals, including [18F]Fluorocholine.
TracerLab FX(FDG) : Researchers have successfully adapted the TracerLab FX(FDG) module for the automated radiosynthesis of [18F]Fluorocholine. researchgate.netopenmedscience.com Modifications to the reactor design within the module have been shown to produce high radiochemical purity and reproducible yields. researchgate.netopenmedscience.com The synthesis on this platform typically involves the two-step process utilizing dibromomethane and Kryptofix 2.2.2. researchgate.netopenmedscience.com
TracerLab MXFDG Coincidence : A fully automated method for the radiosynthesis of [18F]Fluorocholine has also been developed on the GE TracerLab MX module (formerly Coincidence). nih.goviaea.org This method employs the fluoroalkylation of N,N-dimethylaminoethanol with [18F]fluorobromomethane and achieves radiochemical yields of 15-25% (not decay-corrected) with a synthesis time of less than 35 minutes. nih.goviaea.org The final product exhibits a radiochemical purity of over 99%. nih.goviaea.org
| GE TracerLab Module | Precursor Used | Reported Radiochemical Yield (non-decay corrected) | Synthesis Time |
| FX(FDG) | Dibromomethane | High and reproducible | Not specified |
| MXFDG Coincidence | Dibromomethane | 15-25% | < 35 minutes |
The AllinOne synthesizer by Trasis is another platform on which the fully automated synthesis of [18F]Fluorocholine has been successfully implemented. snmjournals.orgtrasis.com This system offers a one-pot method that includes purification and formulation. snmjournals.org
A key advantage of the method developed on the AllinOne synthesizer is the use of methylene bis(toluene-4-sulfonate) as the precursor, which avoids the generation of radioactive gas. snmjournals.org The process involves the formation of an [18F]Fluoromethyl 4-methylbenzene sulfonate intermediate, followed by quaternization of N,N-dimethylaminoethanol. snmjournals.org The purification is achieved using a series of solid-phase extraction cartridges. snmjournals.org This method yields [18F]Fluorocholine with a radiochemical purity greater than 99% and a non-decay-corrected yield of approximately 25 ± 5%. snmjournals.org The total synthesis time is about 39 minutes. snmjournals.org
| Automated Synthesizer | Precursor Used | Reported Radiochemical Yield (non-decay corrected) | Synthesis Time |
| AllinOne (Trasis) | Methylene Bis(toluene-4-sulfonate) | ~25 ± 5% | ~39 minutes |
Neptis Virtual Synthesizer
The Neptis Virtual Synthesizer is a cassette-based automated synthesis module utilized for the production of [¹⁸F]Fluorocholine ([¹⁸F]FCH). nih.govnuclearsystem.com This synthesizer facilitates the production of various [¹⁸F]fluoride-based radiotracers, including Fluorocholine, through nucleophilic synthesis without the necessity for High-Performance Liquid Chromatography (HPLC) purification. oraneptis.comnuclearsystem.com The system is designed for a "PLUG-PRODUCE-PERFORM" approach, employing a non-proprietary cassette-based solution that allows for the development of new synthesis sequences. nuclearsystem.com
The synthesis of [¹⁸F]Fluorocholine on the Neptis module is typically achieved through a nucleophilic substitution reaction. nih.gov The process uses dibromomethane as the primary precursor and N,N-dimethylaminoethanol (DMAE) as the secondary precursor. nih.gov Post-synthesis purification is accomplished using a solid-phase extraction (SPE) chromatography method with ready-to-use cartridges, such as silica (B1680970) and cation exchange (CM) cartridges. nih.gov The final product, [¹⁸F]Fluorocholine, is eluted in a 0.9% NaCl solution. nih.gov While the synthesis is automated, production can be susceptible to issues such as vacuum leaks, which can significantly reduce the radiochemical yield. nih.gov For instance, a vacuum leak was identified as the cause for a drop in yield to 2%, compared to the usual 10-15%. nih.gov
Radiochemical Yield and Purity Optimization in Research Syntheses
The optimization of radiochemical yield and purity is a critical aspect of [¹⁸F]Fluorocholine synthesis for research purposes. Radiochemical yields are influenced by various factors, including the synthesis method and precursor choice. Non-decay-corrected yields have been reported in the range of 15-25%, with decay-corrected yields reaching approximately 40%. researchgate.netresearchgate.net Synthesis times are typically efficient, often completed in less than 35-40 minutes. researchgate.netnih.gov
One key area of optimization has been the azeotropic drying of the no-carrier-added (n.c.a) [¹⁸F]Fluoride. Research has demonstrated that modifying the drying conditions from atmospheric pressure to a high vacuum pressure (-0.65 to -0.85 bar) and extending the duration can significantly improve yields. researchgate.net This optimization was found to increase the [¹⁸F]Fluorocholine radiochemical yield by as much as one-fold in one study. researchgate.netresearchgate.net
Radiochemical purity of the final product is consistently high across various optimized synthesis methods, regularly exceeding 98-99%. researchgate.netresearchgate.netnih.gov Purification is often achieved without the need for HPLC, using solid-phase extraction cartridges like Sep-Pak Accell Light or CM cartridges, which effectively remove chemical contaminants. researchgate.netnih.gov
| Synthesis Method/Platform | Radiochemical Yield (non-decay-corrected) | Radiochemical Yield (decay-corrected) | Radiochemical Purity | Total Synthesis Time |
|---|---|---|---|---|
| Solid Phase Extraction-based Automated Synthesis | 15-25% | ~40% | >99% | < 35 min |
| Modified Automated Module (starting from 2-bromoethyl triflate) | 47 ± 5% | Not Reported | >99.9% | ~40 min |
| GE FASTlab II Synthesizer (gas phase) | 17.8 ± 2.5% | Not Reported | >99% | ~70 min |
| GE TracerLab MX (with optimized azeotropic drying) | 21.3 ± 2.6% | Not Reported | Not Reported | Not Reported |
Quality Control Methodologies for Research-Grade Fluorocholine
Comprehensive quality control (QC) is essential to ensure the purity and identity of research-grade [¹⁸F]Fluorocholine before its use. nih.govsnmjournals.org Standard QC procedures involve a panel of analytical tests to assess its physical, chemical, and radiochemical properties. nih.govresearchgate.net
Physical and Radionuclidic Identity:
pH: The pH of the final solution is measured to ensure it is within an acceptable physiological range. A typical post-synthesis pH value is around 6.42 ± 0.04. nih.govresearchgate.net
Radionuclidic Identity: This is confirmed by measuring the half-life of the product, which should correspond to that of Fluorine-18 (B77423) (approximately 109.7 minutes). nih.govresearchgate.net
Radiochemical Purity: Radiochemical purity is assessed to quantify the percentage of the total radioactivity that is present in the desired chemical form of [¹⁸F]Fluorocholine. Two common methods are employed:
Radio-High Performance Liquid Chromatography (r-HPLC): This method separates the radiolabeled product from any radioactive impurities. A typical system might use a cation exchange (SCX) column with a mobile phase of 0.25 M NaH₂PO₄ and acetonitrile. nih.govresearchgate.net The retention time of [¹⁸F]Fluorocholine is compared to a reference standard of non-radioactive Fluoromethylcholine. researchgate.net
Radio-Thin Layer Chromatography (r-TLC): This is a simpler and faster method to confirm radiochemical purity. The retention factor (Rf) value is calculated and compared to a standard. For [¹⁸F]Fluorocholine, a typical Rf value is 0.64. nih.govresearchgate.net In multiple studies, the radiochemical purity was consistently found to be higher than 99% using both r-HPLC and r-TLC methods. nih.govresearchgate.net
Chemical Purity: Chemical purity is determined to identify and quantify any non-radioactive chemical impurities that may be present from the synthesis process.
Gas Chromatography (GC): GC is the primary method used to detect and quantify residual solvents and precursor materials. nih.govsnmjournals.org A validated GC method can simultaneously measure potential impurities such as ethanol, acetonitrile, dibromomethane, and N,N-dimethylaminoethanol. nih.govsnmjournals.org The method's validation includes tests for specificity, linearity, accuracy, precision, and the limit of detection (LOD) and quantitation (LOQ) for each potential impurity. nih.gov Using a capillary column like a DB-200 or Optima 1701, these compounds can be well-resolved and eluted in a short time frame, often within 3 minutes. nih.govnih.gov
| QC Test | Methodology | Typical Parameters/Results |
|---|---|---|
| pH | pH meter | 6.42 ± 0.04 |
| Radionuclidic Identity | Dose calibrator/gamma counter | Half-life ~109.5 minutes |
| Radiochemical Purity (r-HPLC) | HPLC with UV and radiation detectors | Column: SCX; Mobile Phase: 0.25 M NaH₂PO₄:acetonitrile; Purity: >99% |
| Radiochemical Purity (r-TLC) | TLC plate with radio-scanner | Retention Factor (Rf): ~0.64; Purity: >99% |
| Chemical Purity (GC) | Gas Chromatography with FID | Detects ethanol, acetonitrile, dibromomethane, dimethylethanolamine; LODs are significantly lower than specification limits. nih.govsnmjournals.org |
Cellular and Molecular Mechanisms of Fluorocholine Uptake and Metabolism
Choline (B1196258) Transport Mechanisms and Transporter Upregulation in Pathological States
Fluorocholine, a synthetic analog of choline, utilizes the same transport mechanisms as its natural counterpart to enter cells. patsnap.com The uptake of choline is primarily mediated by a family of choline transporters. These transporters are often upregulated in cancerous cells to meet the increased demand for choline required for rapid cell proliferation and membrane synthesis. patsnap.com This upregulation makes fluorocholine a valuable tool in identifying malignant tissues through positron emission tomography (PET) imaging. patsnap.com
The primary choline transport systems include:
High-affinity, sodium-dependent choline transporter (CHT)
Low-affinity, sodium-independent organic cation transport proteins (OCTs)
Intermediate-affinity transporters
In pathological states, particularly in cancer, the expression and activity of these transporters are significantly increased. nih.govnih.gov For instance, breast cancer cell lines have demonstrated elevated expression of CHT1 and OCT2 compared to non-cancerous mammary epithelial cells. nih.gov This heightened transporter activity facilitates the increased uptake of choline and its analogs like fluorocholine. patsnap.comnih.gov In inflammatory conditions, increased fluorocholine uptake is linked to its accumulation in macrophages, which ramp up phosphatidylcholine biosynthesis to respond to immune stimuli. nih.govnih.gov
Recent research has also identified feline leukemia virus subgroup C receptor-related proteins 1 and 2 (FLVCR1 and FLVCR2) as transporters that facilitate the movement of choline across the plasma membrane. researchgate.netbohrium.com The binding and selectivity for choline by these transporters are conferred by conserved tryptophan and tyrosine residues through cation-π interactions. researchgate.net
Choline Kinase (CHK) Activity and Phosphorylation of Fluorocholine
Once inside the cell, fluorocholine is phosphorylated by the enzyme choline kinase (CHK) to form fluorocholine phosphate (B84403). patsnap.comnih.gov This phosphorylation step is crucial as it "traps" the molecule within the cell, allowing for its accumulation and subsequent detection by imaging techniques. patsnap.comnih.gov
Studies have shown that fluorocholine behaves as a competitive substrate to choline at the catalytic site of human choline kinase (hCK). snmjournals.org The kinetic properties of fluorocholine phosphorylation have been characterized, revealing that the replacement of a methyl hydrogen with a fluorine atom does not significantly alter its substrate properties for the hCK α-2 isoform. snmjournals.org
| Substrate | Vmax (μmol/min/mg) | Km (μM) |
|---|---|---|
| Choline (CH) | 99.3 ± 3.6 | 87.7 ± 6.8 |
| Fluorocholine (FCH) | 89.3 ± 2.2 | Similar to CH |
Data sourced from a study on the phosphorylation of fluorinated choline analogs by human choline kinase. snmjournals.org
Elevated levels of choline kinase activity are a hallmark of many cancers, contributing to the increased uptake and trapping of fluorocholine in tumor cells. nih.govsnmjournals.orgmdpi.com This enzymatic activity is a key factor in the utility of fluorocholine for cancer imaging. patsnap.comnih.gov
Integration into Phospholipid Biosynthesis Pathways
Following phosphorylation, fluorocholine phosphate is integrated into the cell's phospholipid biosynthesis pathways, primarily becoming part of the cell membrane. patsnap.com
The primary route for phosphatidylcholine (PC) synthesis in mammalian cells is the Kennedy pathway, also known as the CDP-choline pathway. wikipedia.orgnih.govnih.gov This pathway involves a series of enzymatic reactions:
Phosphorylation of choline (or fluorocholine) by choline kinase to form phosphocholine (B91661) (or fluorocholine phosphate). wikipedia.org
Activation of phosphocholine by CTP:phosphocholine cytidylyltransferase (CCT) to form CDP-choline (or CDP-fluorocholine). wikipedia.org
Transfer of the phosphocholine headgroup to diacylglycerol (DAG) by choline/ethanolamine phosphotransferase (CEPT) to synthesize phosphatidylcholine (or fluorophosphatidylcholine). wikipedia.org
The enzymes of the CDP-choline pathway are localized to the cytoplasm, endoplasmic reticulum, and Golgi apparatus. wikipedia.orgnih.gov Fluorocholine effectively traces this pathway, reflecting the rate of membrane synthesis. patsnap.com
In addition to the Kennedy pathway, the liver possesses a unique pathway for PC synthesis involving the methylation of phosphatidylethanolamine (B1630911) (PE). cancer.govnih.gov This process is catalyzed by the enzyme phosphatidylethanolamine N-methyltransferase (PEMT), which sequentially adds three methyl groups to PE to form PC. nih.govmdpi.com
While the CDP-choline pathway primarily produces PC species with medium-chain, saturated fatty acids, the PE methylation pathway generates more diverse PC molecules, including those with long-chain, polyunsaturated fatty acids. nih.gov Studies have shown that during choline deficiency, the activity of the PE methylation pathway for PC synthesis increases. nih.gov
Altered Choline Metabolism in Disease Pathophysiology
Aberrant choline metabolism is a recognized hallmark of cancer. nih.govnih.govfrontiersin.org The rapid proliferation of cancer cells necessitates an increased production of phosphatidylcholine for the formation of new cell membranes. nih.gov This leads to several key alterations:
Upregulation of choline transporters. nih.govnih.gov
Increased expression and activity of choline kinase. nih.govmdpi.comfrontiersin.org
Elevated levels of phosphocholine and total choline-containing compounds. nih.govfrontiersin.org
These metabolic changes, often referred to as a "cholinic phenotype," are exploited for cancer diagnosis using fluorocholine PET imaging. patsnap.comfrontiersin.org The increased uptake and trapping of fluorocholine in tumor cells relative to normal tissues provides a clear signal for imaging. patsnap.comnih.gov This principle has been applied to various cancers, including prostate, breast, brain, and liver tumors. patsnap.comnih.gov
Radiometabolite Analysis and Endogenous Lipid Profiling in Metabolic Research
The analysis of radiometabolites is crucial for the accurate quantification and interpretation of PET imaging data. nih.gov For fluorocholine, a major radiometabolite is betaine, formed through oxidation. nih.gov Techniques like radio-HPLC are used to separate and quantify the original radiotracer from its metabolites in biological samples. nih.gov Understanding the metabolic fate of fluorocholine is essential for refining kinetic models used in PET studies. nih.gov
Endogenous lipid profiling, or lipidomics, is a powerful tool for investigating the broader impact of altered choline metabolism. mdpi.com By analyzing the full spectrum of lipids in cells or tissues, researchers can identify specific lipidomic signatures associated with disease states. mdpi.com For example, lipid profiling can reveal changes in the abundance of different phosphatidylcholine species, providing insights into the relative activities of the CDP-choline and PE methylation pathways. mdpi.com This type of metabolic research complements the targeted information provided by fluorocholine imaging, offering a more comprehensive understanding of the metabolic reprogramming that occurs in diseases like cancer. mdpi.com
Preclinical Research on Fluorocholine Applications
In Vitro Studies
Cell culture models provide a controlled environment to investigate the cellular and molecular processes governing fluorocholine uptake.
Studies on cancer cell lines have been crucial in understanding how fluorocholine accumulates in malignant tissues. In a glioblastoma model using U-87 MG cells, research has explored the relationship between multidrug resistance and [¹⁸F]fluorocholine uptake. researchgate.net Results indicated an overexpression of choline (B1196258) kinase (CK) and the high-affinity choline transporter (CHT1) in drug-resistant U-87 MG cell lines compared to the sensitive parental cells. researchgate.net This correlated with an increased uptake of fluorocholine in the resistant cells, suggesting that its accumulation reflects accelerated choline metabolism and a more aggressive tumor phenotype. researchgate.net Specifically, the uptake (in % of uptake per 200,000 cells) was higher in the resistant U87MG-CIS (1.27 +/- 0.18) and U87MG-DOX (1.33 +/- 0.13) lines compared to the sensitive U87MG line (0.89 +/- 0.14). researchgate.net
The uptake of fluorocholine in various digestive tumoral cell lines has also been shown to be related to their proliferative capacities. nih.govresearchgate.net
Fluorocholine Uptake in U-87 MG Glioblastoma Cell Lines
| Cell Line | Resistance Status | Fluorocholine Uptake (% per 200,000 cells) |
|---|---|---|
| U-87 MG | Sensitive | 0.89 ± 0.14 |
| U-87 MG-CIS | Resistant | 1.27 ± 0.18 |
| U-87 MG-DOX | Resistant | 1.33 ± 0.13 |
To understand the specificity of the uptake mechanism, competitive binding studies are employed. These studies have demonstrated that dimethylaminoethanol (B1669961) (DMAE), a precursor in choline synthesis, acts as a competitive inhibitor of fluorocholine transport. researchgate.net In vitro tests proved that [¹⁸F]fluorocholine uptake was diminished when DMAE was present at concentrations above 0.5 µM. researchgate.net This competitive inhibition highlights the reliance of fluorocholine on specific choline transporters for entry into the cell. The presence of even low levels of DMAE can compromise fluorocholine uptake, underscoring the specificity of the transport mechanism. researchgate.net
The utility of fluorocholine extends beyond oncology. In models of non-oncological conditions, such as skeletal muscle atrophy, fluorocholine has been used to track changes in choline levels. nih.govnih.gov In vitro experiments using L6 rat skeletal muscle cells subjected to serum starvation to induce an atrophy-like state showed lower [¹⁸F]fluorocholine uptake compared to untreated cells. nih.govnih.govresearchgate.net This suggests that the altered metabolic state in atrophying muscle cells affects choline metabolism, which can be detected by fluorocholine. nih.govnih.gov
In Vivo Animal Model Studies
Animal models are indispensable for studying the behavior of fluorocholine in a complex biological system, bridging the gap between cell culture findings and clinical applications.
Tumor xenograft models, where human cancer cells are implanted into immunodeficient mice, are a mainstay of preclinical cancer research. nih.govcas.czcriver.com Athymic nude mice are frequently used because their compromised immune system, specifically a lack of T-cells, allows for the growth of human tumors. cas.czcriver.com In such models, fluorocholine has been used to visualize tumors and monitor their response to therapy. nih.gov For example, studies in xenograft mouse models have corroborated in vitro findings, showing reduced tumor uptake of fluorocholine when DMAE is present in the plasma. researchgate.net In a study involving TSC2-deficient xenografts, treatment with rapamycin (B549165) for 72 hours suppressed the [¹⁸F]fluorocholine standardized uptake value (SUV) by over 50%. nih.govresearchgate.net
Beyond generic xenograft models, fluorocholine has been evaluated in specific disease models. In a rat model of skeletal muscle atrophy induced by starvation, small-animal PET/CT imaging with [¹⁸F]fluorocholine was performed. nih.govnih.gov The results showed a tendency for lower tracer uptake in the atrophied muscles of starved rats compared to control animals. nih.govnih.gov The average standardized uptake value (SUVmean) was 0.26 ± 0.06 in the starved group versus 0.37 ± 0.07 in the untreated group. nih.govnih.gov This in vivo finding was consistent with the in vitro results and was confirmed by increased expression of muscle atrophy markers. nih.govnih.gov
In an animal model of metastasized endocrine tumors, the uptake of [¹⁸F]fluorocholine in hepatic metastases was found to be lower than in normal liver cells. nih.gov This suggests a potential competition for tracer uptake between normal liver tissue and tumor cells. nih.govresearchgate.net
[¹⁸F]Fluorocholine Uptake in a Rat Model of Skeletal Muscle Atrophy
| Group | Condition | Average Standardized Uptake Value (SUVmean) |
|---|---|---|
| Untreated | Control | 0.37 ± 0.07 |
| Starved | Muscle Atrophy | 0.26 ± 0.06 |
Multimodal Imaging Approaches in Preclinical Cancer Research
In preclinical cancer research, the integration of Positron Emission Tomography (PET) with anatomical imaging modalities like Computed Tomography (CT) and Magnetic Resonance Imaging (MRI) offers a powerful approach to gain a comprehensive understanding of tumor biology and response to therapy. This multimodal strategy combines the high sensitivity of PET in detecting molecular and cellular processes with the high-resolution anatomical details provided by CT and MRI. When using Fluorocholine, specifically [18F]Fluorocholine ([18F]FCH), as the PET tracer, researchers can visualize choline metabolism, which is often upregulated in cancer cells due to increased membrane synthesis.
The combination of [18F]FCH PET with CT provides anatomical context to the functional information obtained from the PET scan. For instance, in a preclinical model of pulmonary lymphangioleiomyomatosis (LAM), a neoplastic condition with similarities to cancer, [18F]FCH-PET/CT was instrumental in visualizing Tuberous Sclerosis Complex 2 (TSC2)-deficient cells in pulmonary nodules. The CT component allowed for precise localization of these nodules within the lungs, while the PET signal indicated the increased choline kinase activity characteristic of these cells. This approach demonstrated significantly higher [18F]FCH uptake in the diseased lung volume of interest (VOI) compared to healthy control lungs, showcasing the ability of multimodal imaging to detect and localize metabolically active lesions.
Similarly, combining [18F]FCH PET with MRI can offer superior soft-tissue contrast, which is particularly beneficial for delineating tumor margins and assessing the heterogeneity of tracer distribution within a tumor. While a direct preclinical study combining [18F]FCH PET and MRI for cancer model evaluation was not prevalent in the reviewed literature, the clinical application of integrated PET/MRI with [18F]Fluorocholine for prostate cancer imaging highlights the potential of this approach. In a clinical setting, simultaneous acquisition of PET and MR spectroscopy data demonstrated a significant correlation between choline compounds detected by both modalities in tumors. This suggests that in a preclinical setting, such a combination could provide co-registered data on tumor metabolism and anatomy, offering deeper insights into the tumor microenvironment and its response to treatment. The anatomical detail from MRI can aid in more accurate quantification of the PET signal by defining volumes of interest with greater precision.
The overarching advantage of these multimodal approaches in preclinical cancer research with Fluorocholine lies in the ability to correlate metabolic activity with precise anatomical location and tissue characteristics. This synergy allows for a more robust assessment of tumor progression, metastatic spread, and the efficacy of novel therapeutic agents in animal models.
Pharmacokinetic and Biodistribution Analysis in Preclinical Models
The pharmacokinetic and biodistribution profile of Fluorocholine, particularly [18F]Fluorocholine ([18F]FCH), has been characterized in various preclinical models, primarily in mice and rats. These studies are crucial for understanding the tracer's behavior in vivo and for the accurate interpretation of imaging results.
Following intravenous administration, [18F]FCH exhibits rapid clearance from the bloodstream. The biodistribution of the tracer becomes relatively stable, or "static," shortly after injection, typically within 10 minutes. This rapid kinetic profile is advantageous for imaging as it allows for the acquisition of high-contrast images in a relatively short timeframe.
Biodistribution studies have consistently shown that the primary sites of [18F]FCH accumulation are the kidneys and the liver. This is followed by uptake in the spleen. The high uptake in the kidneys is indicative of the primary route of excretion for the tracer and its metabolites. No significant differences in the biodistribution patterns in normal tissues have been observed between control animals and those bearing tumors. Furthermore, studies comparing different tumor xenograft models, such as breast and prostate cancer, have not found significant variations in the biodistribution of [18F]FCH.
The uptake of [18F]FCH in tumors is a key aspect of its utility as a cancer imaging agent. In a preclinical study using a 9L glioma-bearing rat model, both [18F]FCH and [14C]choline demonstrated high uptake in the renal and hepatic tissues. The study concluded that [18F]FCH effectively mimics the uptake and metabolism of natural choline in glioma cells and tumors.
The following table summarizes the biodistribution of [18F]FCH in various organs of tumor-bearing mice at 1-hour post-injection, expressed as the percentage of the injected dose per gram of tissue (%ID/g).
| Organ/Tissue | Biodistribution (%ID/g) at 1 hour post-injection |
|---|---|
| Blood | 1.5 ± 0.4 |
| Heart | 2.1 ± 0.5 |
| Lungs | 2.0 ± 0.4 |
| Liver | 10.3 ± 1.8 |
| Spleen | 5.8 ± 1.2 |
| Kidneys | 18.1 ± 4.5 |
| Muscle | 1.2 ± 0.3 |
| Bone | 2.5 ± 0.6 |
| Brain | 0.4 ± 0.1 |
| Tumor (Prostate Cancer Xenograft) | 4.2 ± 1.1 |
| Tumor (Breast Cancer Xenograft) | 3.9 ± 0.9 |
Clinical Research Applications of Fluorocholine Pet Imaging
Non-Oncological Research Applications of Fluorocholine PET Imaging
Beyond its established role in oncology, Positron Emission Tomography (PET) imaging with Fluorocholine is being explored for a variety of non-oncological conditions. The tracer's uptake, linked to cell membrane phospholipid metabolism, provides a basis for investigating diseases characterized by altered cellular proliferation and activity. Research in this area is expanding, with promising applications in endocrinology, and emerging interest in neurodegenerative and inflammatory diseases.
Primary Hyperparathyroidism (pHPT) Research
Primary hyperparathyroidism (pHPT) is an endocrine disorder resulting from the overproduction of parathyroid hormone (PTH), most commonly caused by a single parathyroid adenoma. ahajournals.org The definitive treatment is the surgical removal of the hyperfunctioning gland(s). nih.gov Accurate preoperative localization of the abnormal parathyroid tissue is crucial for the success of minimally invasive parathyroidectomy, which has become the standard of care. ahajournals.orgnih.gov While conventional imaging techniques such as ultrasound and 99mTc-sestamibi scintigraphy are the first line, they can yield inconclusive results. nih.govnih.gov In this context, 18F-Fluorocholine PET/CT has emerged as a highly effective second-line imaging modality. nih.govnih.gov
Research has consistently demonstrated the high sensitivity of 18F-Fluorocholine PET/CT in identifying hyperfunctioning parathyroid glands, including both adenomas and hyperplasia. auntminnie.com The underlying mechanism for fluorocholine uptake is believed to be the increased cell proliferation and metabolism within the abnormal parathyroid tissue, leading to elevated choline (B1196258) kinase activity and trapping of the radiotracer. auntminnie.com
Studies have reported impressive detection rates. For instance, one study highlighted a per-patient sensitivity of 95.5% and a per-lesion sensitivity of 87.5% for 18F-Fluorocholine PET/CT. ahajournals.org Another review cited a sensitivity of 94% per patient and 96% per lesion. nih.gov This imaging modality has proven particularly valuable in cases of multiglandular disease, where conventional imaging often falls short. ahajournals.org 18F-Fluorocholine PET/CT has been shown to correctly identify multiple offending glands, thereby preventing surgical failure due to unrecognized multiglandular disease. ahajournals.org
| Study Focus | Key Findings | Reported Sensitivity | Reference |
|---|---|---|---|
| Localization in pHPT with negative conventional imaging | Correctly localized hyperfunctioning tissue in 21 of 23 patients. | 95.5% (per-patient), 87.5% (per-lesion) | ahajournals.org |
| Comparison with conventional imaging | Superior diagnostic performance, especially in multiple-gland disease. | Not specified in abstract | ahajournals.org |
| Challenging patient cohort (negative/equivocal conventional imaging) | 100% true positive and true negative detection rate in surgically treated patients. | 100% (in surgical cohort) | nih.gov |
| General overview of utility | Promising tool, especially for small or multiple lesions. | Not specified in abstract | auntminnie.com |
| Superiority over conventional methods | Exceptional sensitivity, particularly for small or ectopic adenomas. | 94% (per-patient), 96% (per-lesion) | nih.gov |
A significant body of research supports the use of 18F-Fluorocholine PET/CT in patients with pHPT where conventional imaging methods, such as ultrasound and 99mTc-sestamibi scintigraphy, are negative or equivocal. nih.govahajournals.orgnih.gov In these challenging cases, 18F-Fluorocholine PET/CT provides a valuable diagnostic tool that can successfully locate the hyperfunctioning parathyroid tissue. nih.govahajournals.org
One study focusing on this specific patient population reported that 18F-Fluorocholine PET/CT correctly localized hyperfunctioning tissue in 21 out of 23 patients, demonstrating a per-patient sensitivity of over 90%. ahajournals.org Another retrospective analysis of 33 patients with negative or equivocal conventional imaging found that 18F-Fluorocholine PET/CT detected a pathological parathyroid gland in 72.7% of cases. nih.govauntminnie.com For the patients in this study who proceeded to surgery based on the PET findings, there was a 100% correlation between the detected site and the surgically removed adenoma. nih.govauntminnie.com This high accuracy in difficult diagnostic scenarios underscores the clinical value of this imaging technique. nih.govauntminnie.com
The precise localization of parathyroid adenomas or hyperplastic glands by 18F-Fluorocholine PET/CT is instrumental in guiding minimally invasive parathyroidectomy (MIP). nih.govnih.gov MIP offers several advantages over traditional bilateral neck exploration, including smaller incisions, reduced operative time, and lower morbidity. However, its success is entirely dependent on accurate preoperative localization of the target gland(s). nih.govmdpi.com
By providing clear anatomical and functional information, 18F-Fluorocholine PET/CT enables surgeons to perform a focused, unilateral approach. mdpi.com Research has shown that the implementation of fluorocholine PET imaging can significantly increase the percentage of successful targeted MIPs. mdpi.com In one instance, a patient with negative ultrasound and sestamibi SPECT-CT underwent a successful MIP solely based on the localization provided by an 18F-Fluorocholine PET-CT scan. nih.govparkinsonsnewstoday.com This demonstrates the pivotal role of this imaging modality in changing surgical management and facilitating less invasive surgical procedures. nih.gov
Neurodegenerative Diseases Research
The application of Fluorocholine PET imaging in the field of neurodegenerative diseases is an emerging area of research with currently limited specific studies. While PET imaging, in general, is a cornerstone for studying the pathophysiology of diseases like Alzheimer's and Parkinson's, the research has predominantly focused on other radiotracers that target specific pathological hallmarks such as amyloid plaques, tau tangles, and dopaminergic deficits. parkinsonsnsw.org.au
There is a theoretical basis for exploring Fluorocholine PET in neurodegenerative disorders, given that neuroinflammatory processes and changes in cell membrane turnover are implicated in their pathogenesis. One area of potential interest is multiple sclerosis (MS), where inflammation and glial cell activation are key features. A review on PET imaging in MS has suggested that imaging of cholinergic activity using radiolabeled choline derivatives could be a valuable research tool, a concept that could potentially be extended from Alzheimer's disease research to MS. nih.gov However, dedicated research studies using Fluorocholine PET to specifically investigate neurodegenerative diseases are not yet prevalent in the scientific literature.
Inflammatory Conditions Research
The use of Fluorocholine PET imaging to investigate inflammatory conditions is a novel research application. The rationale stems from the observation that activated macrophages, key cells in inflammatory processes, exhibit increased cell membrane turnover and, consequently, increased choline uptake. ahajournals.org This suggests that Fluorocholine PET could be a valuable tool for visualizing and quantifying inflammation.
A notable area of investigation is in the imaging of inflammation within atherosclerotic plaques. ahajournals.org Atherosclerosis is an inflammatory disease, and plaque inflammation is a key factor in plaque vulnerability and rupture, which can lead to heart attacks and strokes. A proof-of-principle study demonstrated that 18F-Fluorocholine PET can identify vulnerable, inflamed atherosclerotic plaques. ahajournals.org The study found that 18F-Fluorocholine uptake was significantly correlated with the macrophage content within the plaques and could distinguish between symptomatic and asymptomatic plaques. ahajournals.orgahajournals.org These findings suggest that Fluorocholine PET imaging could be a promising non-invasive method for risk stratification in patients with atherosclerosis. ahajournals.org
Skeletal Muscle Atrophy Evaluation
Positron Emission Tomography (PET) imaging with Fluorocholine, specifically ¹⁸F-Fluorocholine (¹⁸F-FCH), is emerging as a potential non-invasive technique for assessing skeletal muscle atrophy. nih.govmdpi.com Research in preclinical models has explored the feasibility of using ¹⁸F-FCH PET/CT to track changes in choline levels within muscles as an indicator of atrophy. nih.gov
In a study involving a starved rat model designed to induce muscle atrophy, ¹⁸F-FCH PET/CT was utilized to evaluate its diagnostic promise. nih.gov The investigation observed that ¹⁸F-FCH uptake was significantly lower in the muscles of the starvation-induced atrophy group compared to the control group. mdpi.comnih.gov This decrease in radiotracer uptake correlated with anatomical and molecular markers of muscle atrophy. nih.gov
Following the imaging, analysis of the hind limbs confirmed the induction of atrophy through starvation. nih.gov The expression levels of specific atrophy markers, muscle RING-finger protein-1 (MuRF-1) and atrogin-1, were evaluated using reverse-transcription polymerase chain reaction. nih.gov The results showed that the mRNA expression of both MuRF-1 and atrogin-1 was significantly increased in the muscles of the starved rats, confirming a state of atrophy at a molecular level. nih.gov The study demonstrated a clear tendency for lower PET uptake in the atrophied muscles, suggesting that ¹⁸F-FCH PET/CT may be a viable tool for diagnosing skeletal muscle atrophy. nih.gov
| Group | Average Standardized Uptake Value (SUVmean) |
|---|---|
| Untreated (Control) | 0.37 ± 0.07 |
| Starvation-induced Atrophy | 0.26 ± 0.06 |
Thyroid Uptake in Chronic Autoimmune Thyroiditis
¹⁸F-Fluorocholine (¹⁸F-FCH) PET/CT has been identified as a highly sensitive modality for detecting parathyroid adenomas and can help rule out malignancy in thyroid nodules with indeterminate cytology. nih.govnih.gov Beyond these applications, research has investigated the patterns of ¹⁸F-FCH uptake in the thyroid gland itself, particularly in the context of chronic autoimmune thyroiditis (CAT), also known as Hashimoto's thyroiditis. nih.govnih.govscirp.org
A study involving 107 patients scheduled for thyroid surgery aimed to assess the thyroidal ¹⁸F-FCH uptake in individuals with CAT, correlating the imaging findings with biological and histological data. nih.govresearchgate.net The investigation found that a significant portion of patients with CAT exhibited a distinct pattern of ¹⁸F-FCH uptake. nih.gov
Of the 19 patients diagnosed with CAT, 13 (68%) showed an increased and diffuse uptake of ¹⁸F-FCH throughout the thyroid gland. nih.govnih.gov This specific uptake pattern was notably absent in the 88 patients who did not have CAT. nih.govnih.gov Consequently, the maximum and mean standardized uptake values (SUVmax and SUVmean) were significantly higher in the CAT patient group. nih.govresearchgate.net
Further analysis revealed strong correlations between the intensity of ¹⁸F-FCH uptake and the pathological and serological markers of CAT. nih.gov At both 20 and 60 minutes post-injection, the SUVmax demonstrated a direct relationship with the histologically assessed intensity of thyroiditis and the degree of fibrosis. nih.gov Moreover, a linear relationship was established between the SUVmax at 20 minutes and the titers of thyroid peroxidase antibodies (TPOAb). nih.govresearchgate.net These findings conclude that high, diffuse thyroidal uptake of ¹⁸F-FCH is a highly specific indicator for chronic autoimmune thyroiditis. nih.govresearchgate.net
| Finding | Observation | Significance |
|---|---|---|
| Prevalence of Diffuse Uptake | 13 out of 19 (68%) CAT patients showed increased and diffuse ¹⁸F-FCH uptake. nih.govnih.gov | This pattern was not observed in patients without CAT, indicating high specificity. nih.gov |
| SUVmax and Pathology | SUVmax showed a monotonic relationship with the intensity of thyroiditis and degree of fibrosis. nih.gov | Higher tracer uptake is linked to more severe inflammation and tissue remodeling. nih.gov |
| SUVmax and Antibody Titers | SUVmax at 20 minutes showed a linear relationship with TPOAb titres. nih.govresearchgate.net | The degree of ¹⁸F-FCH uptake correlates with the level of autoimmune activity. nih.govresearchgate.net |
Comparative Research Studies of Fluorocholine with Other Tracers
Comparative Analysis with [18F]Fluorodeoxyglucose (FDG) PET/CT
[18F]Fluorodeoxyglucose (FDG) PET/CT is a widely established imaging technique that reflects cellular glucose metabolism. [18F]Fluorocholine (FCH) PET/CT, however, targets cellular choline (B1196258) metabolism, which is crucial for cell membrane synthesis and proliferation researchgate.netsnmjournals.orgnih.govupm.edu.my. Comparative studies highlight distinct roles and performance characteristics for these tracers.
Uptake Mechanisms and Tumor Specificity: FDG uptake is indicative of increased glycolysis, a common metabolic alteration in many cancers. FCH uptake, on the other hand, is associated with the choline transport system and subsequent phosphorylation, reflecting enhanced phospholipid synthesis, a process vital for rapidly dividing cells snmjournals.orgnih.gov. This difference in metabolic targeting means FCH may be more sensitive in tumors with upregulated choline metabolism, such as certain prostate cancers and brain tumors, where FDG uptake can be suboptimal researchgate.netupm.edu.my.
Diagnostic Performance and Discordant Findings: FDG PET/CT can sometimes yield false-positive results due to uptake in inflammatory or infectious tissues, a limitation that may be less pronounced with FCH in specific contexts researchgate.netupm.edu.my. Conversely, some highly proliferative tumors might show high FCH uptake but low FDG uptake, and vice versa, leading to discordant findings snmjournals.orgnih.gov.
In prostate cancer, studies suggest FCH PET/CT demonstrates higher sensitivity for detecting lymph node metastases, particularly in patients with low PSA levels, compared to FDG PET/CT nih.govsnmjournals.orgsnmjournals.org. However, FDG PET/CT has shown greater efficacy in identifying bone metastases across a broader range of patients nih.govsnmjournals.orgsnmjournals.org. For hepatocellular carcinoma (HCC), FCH PET/CT has shown significantly higher sensitivity than FDG PET/CT, especially for well-differentiated HCC, where FDG uptake can be similar to normal liver tissue nih.govresearchgate.net. FCH PET/CT also demonstrated higher sensitivity in detecting breast lesions compared to FDG PET/CT, although FDG PET/CT was superior for lymph node lesions and distant metastases in one study upm.edu.my. In recurrent gliomas, FCH PET/CT showed higher diagnostic accuracy (81.8%) than FDG PET/CT (45.5%) in differentiating tumor recurrence from treatment-induced changes karger.com. A meta-analysis comparing various PET tracers for prostate cancer diagnosis indicated that FCH PET/CT had the highest diagnostic accuracy (AUC = 0.94) compared to FDG PET/CT (AUC = 0.73) nih.gov.
Data Table 6.1: Comparative Performance of [18F]Fluorocholine vs. [18F]FDG PET/CT
| Feature / Tracer | [18F]Fluorodeoxyglucose (FDG) PET/CT | [18F]Fluorocholine (FCH) PET/CT | Citation(s) |
| Primary Metabolic Target | Glucose metabolism | Choline metabolism | snmjournals.orgnih.gov |
| Tumor Specificity | Broad applicability | Higher for tumors with upregulated choline metabolism (e.g., prostate, HCC) | researchgate.netupm.edu.my |
| False Positives (Inflammation/Infection) | Higher potential | Lower potential in some contexts | researchgate.netupm.edu.my |
| Sensitivity for Prostate Cancer Lymph Node Metastases (low PSA) | Moderate | Higher | nih.govsnmjournals.orgsnmjournals.org |
| Sensitivity for Prostate Cancer Bone Metastases | Higher | Moderate | nih.govsnmjournals.orgsnmjournals.org |
| Sensitivity for Well-Differentiated Hepatocellular Carcinoma (HCC) | Lower (67%) | Higher (94%) | nih.govresearchgate.net |
| Diagnostic Accuracy for Recurrent Glioma (vs. treatment changes) | Lower (45.5%) | Higher (81.8%) | karger.com |
| Overall Diagnostic Accuracy for Prostate Cancer (Meta-analysis AUC) | 0.73 | 0.94 | nih.gov |
| Sensitivity for Breast Lesions (Breast Cancer) | Lower (33.3%) | Higher (40%) | upm.edu.my |
| Sensitivity for Lymph Node Lesions/Distant Metastasis (Breast Cancer) | Higher | Lower | upm.edu.my |
| Detection of Multiple Myeloma Lesions | Lower sensitivity | Higher sensitivity | researchgate.net |
Comparative Analysis with [11C]Choline PET/CT
[11C]Choline is a well-established PET tracer for imaging choline metabolism, particularly in prostate cancer. [18F]Fluorocholine (FCH) is an [18F]-labeled analog, offering potential advantages in terms of availability due to its longer half-life compared to [11C]Choline.
Radiochemistry and Availability: [11C]Choline has a short half-life of approximately 20 minutes, necessitating an on-site cyclotron for its production and limiting its widespread use. FCH, labeled with [18F], has a longer half-life of about 110 minutes, allowing for centralized production and distribution, thus enhancing its logistical feasibility nih.gov.
Clinical Performance: Both tracers target the same metabolic pathway. Studies suggest that FCH may offer comparable or superior performance to [11C]Choline in certain applications. For instance, in prostate cancer, FCH has been evaluated extensively, with some research indicating it may be a favorable alternative to [11C]Choline due to its availability and similar or improved diagnostic capabilities nih.govajronline.org. While direct head-to-head comparisons in large cohorts are less common, the general consensus is that FCH represents a viable and practical option for imaging choline-avid tumors.
Data Table 6.2: [18F]Fluorocholine vs. [11C]Choline PET/CT
| Feature / Tracer | [11C]Choline PET/CT | [18F]Fluorocholine (FCH) PET/CT | Citation(s) |
| Half-life | ~20 minutes | ~110 minutes | nih.gov |
| Production | Requires on-site cyclotron | Can be centrally produced | nih.gov |
| Metabolic Target | Choline metabolism | Choline metabolism | nih.gov |
| Prostate Cancer Imaging | Established tracer | Promising alternative, widely used | nih.govajronline.org |
| Logistical Feasibility | Limited due to short half-life | Higher due to longer half-life | nih.gov |
Comparative Analysis with [11C]Methionine PET/CT
[11C]Methionine is an amino acid tracer that reflects protein synthesis and amino acid transport, commonly used in neuro-oncology, particularly for gliomas. Fluorocholine (FCH) targets choline metabolism.
Metabolic Pathways and Applications: Methionine uptake is linked to protein synthesis, a process that is often upregulated in tumors. FCH uptake is related to cell membrane synthesis. While both are used in oncology, their primary applications and sensitivity to different tumor characteristics can vary. For recurrent gliomas, [11C]Methionine (MET) showed a higher diagnostic accuracy (AUC of 92.5) compared to FCH (AUC of 81.4) in differentiating tumor recurrence from treatment-induced changes, based on receiver operating characteristic (ROC) analysis karger.com. However, FCH was noted as a good alternative, and higher uptake of [18F]FDG was found to be an adverse prognostic indicator karger.com.
Data Table 6.3: [18F]Fluorocholine vs. [11C]Methionine PET/CT
| Feature / Tracer | [11C]Methionine (MET) PET/CT | [18F]Fluorocholine (FCH) PET/CT | Citation(s) |
| Primary Metabolic Target | Amino acid transport/Protein synthesis | Choline metabolism | karger.com |
| Primary Application Area | Neuro-oncology (gliomas) | Various cancers (prostate, HCC) | karger.com |
| Diagnostic Accuracy (Glioma Recurrence vs. RN) | Higher (AUC 92.5) | Good alternative (AUC 81.4) | karger.com |
Comparative Analysis with [18F]Fluoroethylcholine
[18F]Fluoroethylcholine is another radiolabeled choline analog, similar in function to [18F]Fluorocholine (FCH). Both tracers are used to assess choline metabolism in various cancers.
Structural Similarity and Metabolic Function: [18F]Fluoroethylcholine and FCH are both [18F]-labeled choline derivatives, targeting the same biochemical pathways. Differences in their specific chemical structure might lead to subtle variations in their pharmacokinetic profiles, tumor uptake, or tumor-to-background ratios. However, detailed comparative studies directly contrasting their performance across multiple cancer types are less prevalent than comparisons with FDG or [11C]Choline. Generally, they are considered to have similar clinical utility for imaging choline-avid tumors.
Data Table 6.4: [18F]Fluorocholine vs. [18F]Fluoroethylcholine PET/CT
| Feature / Tracer | [18F]Fluoroethylcholine PET/CT | [18F]Fluorocholine (FCH) PET/CT | Citation(s) |
| Metabolic Target | Choline metabolism | Choline metabolism | nih.gov |
| Labeling Isotope | Fluorine-18 (B77423) | Fluorine-18 | nih.gov |
| General Utility | Imaging choline-avid tumors | Imaging choline-avid tumors | nih.gov |
| Availability | Centralized production | Centralized production | nih.gov |
Comparative Analysis with Prostate-Specific Membrane Antigen (PSMA) Tracers (e.g., [18F]PSMA-1007)
Prostate-Specific Membrane Antigen (PSMA) targeted radiotracers, such as [18F]PSMA-1007, have emerged as highly specific agents for prostate cancer imaging. Fluorocholine (FCH) is a metabolic tracer with broader applications but less specificity for prostate cancer itself.
Target Specificity and Clinical Use: PSMA tracers bind to the PSMA protein, which is overexpressed on prostate cancer cells, making them highly specific for this malignancy. FCH targets choline metabolism, which is elevated in many cancer types, including prostate cancer, but also in benign conditions. Consequently, PSMA tracers are generally considered superior for detecting and staging prostate cancer recurrence, particularly in cases of biochemical relapse with low PSA levels snmjournals.org. While FCH can detect prostate cancer, its specificity is lower compared to PSMA tracers. Studies suggest FCH PET/CT may be useful for identifying bone metastases in prostate cancer ajronline.org.
Data Table 6.5: [18F]Fluorocholine vs. PSMA Tracers (e.g., [18F]PSMA-1007) in Prostate Cancer
| Feature / Tracer | [18F]Fluorocholine (FCH) PET/CT | [18F]PSMA Tracers (e.g., [18F]PSMA-1007) | Citation(s) |
| Primary Target | Choline metabolism | Prostate-Specific Membrane Antigen (PSMA) | ajronline.orgsnmjournals.org |
| Specificity for Prostate Cancer | Moderate | High | ajronline.orgsnmjournals.org |
| Primary Clinical Application | Various cancers, including prostate | Prostate cancer detection and staging | ajronline.orgsnmjournals.org |
| Detection of Prostate Cancer Recurrence (low PSA) | Can detect, but less specific | Highly sensitive and specific | snmjournals.org |
| Detection of Bone Metastases (Prostate Cancer) | Useful | Highly effective | ajronline.orgsnmjournals.org |
Comparative Analysis with [18F]Fluciclovine PET/CT
[18F]Fluciclovine is an amino acid analog tracer that reflects amino acid transport, and it has shown utility in prostate cancer imaging, particularly for detecting recurrence. Fluorocholine (FCH) targets choline metabolism.
Metabolic Targets and Applications: Fluciclovine's mechanism involves increased amino acid transport into cancer cells. FCH's mechanism is related to choline uptake and phospholipid synthesis. Both tracers are used in oncology, with a notable overlap in their application for prostate cancer recurrence detection. While specific direct comparative studies highlighting significant differences in performance between FCH and fluciclovine (B1672863) are not extensively detailed in the provided search results, both are considered valuable tools for metabolic imaging in cancer.
Data Table 6.6: [18F]Fluorocholine vs. [18F]Fluciclovine PET/CT
| Feature / Tracer | [18F]Fluciclovine PET/CT | [18F]Fluorocholine (FCH) PET/CT | Citation(s) |
| Primary Metabolic Target | Amino acid transport | Choline metabolism | karger.comnih.gov |
| Key Application | Prostate cancer recurrence | Various cancers | ajronline.orgnih.gov |
| Mechanism of Action | Amino acid transporter uptake | Choline transporter uptake/phosphorylation | snmjournals.orgkarger.com |
Comparative Analysis with Conventional Imaging Modalities (e.g., Ultrasound, Sestamibi Scintigraphy, CT, MRI, 4DCT)
Conventional imaging modalities (CI) such as CT, MRI, and ultrasound provide anatomical information, while sestamibi scintigraphy assesses mitochondrial function. Fluorocholine (FCH) PET/CT offers metabolic information.
Information Provided and Diagnostic Value: Conventional imaging techniques are essential for anatomical assessment, lesion localization, and characterization. However, they can have limitations in detecting small lesions or differentiating benign from malignant processes based on morphology alone. FCH PET/CT provides functional and metabolic information, complementing anatomical data.
In prostate cancer staging, FCH PET/CT has demonstrated higher sensitivity than conventional imaging (CI), with a greater ability to detect nodal and distant disease. FCH PET/CT alone could provide sufficient clinical information for management planning in a higher percentage of cases (88%) compared to CI (56%). For bone metastases in prostate cancer, FCH PET/CT has shown better detection rates than conventional bone scans ajronline.org. In breast cancer, while FCH PET/CT showed higher sensitivity for breast lesions compared to FDG PET/CT, its performance relative to conventional imaging for lymph nodes and distant metastases was not explicitly detailed but FDG PET/CT was noted as superior in these aspects upm.edu.my.
Data Table 6.7: [18F]Fluorocholine PET/CT vs. Conventional Imaging (CI)
| Modality / Tracer | Conventional Imaging (CT, MRI, US, Bone Scan) | [18F]Fluorocholine (FCH) PET/CT | Citation(s) |
| Primary Information Provided | Anatomy, Morphology | Metabolism, Cell proliferation | |
| Sensitivity for Prostate Cancer Staging/Restaging | Lower (e.g., 14% detection of sites) | Higher (e.g., 79% detection of sites) | |
| Impact on Management Planning | Lower (56% of cases) | Higher (88% of cases) | |
| Detection of Prostate Cancer Bone Metastases | Limited | Superior to conventional bone scan | ajronline.org |
| Detection of Breast Lesions | Not specified | Higher sensitivity than FDG | upm.edu.my |
| Detection of Lymph Node/Distant Metastases (Breast Cancer) | Not specified | Lower sensitivity than FDG | upm.edu.my |
Compound Names Mentioned:
Fluorocholine
[18F]Fluorodeoxyglucose (FDG)
[11C]Choline
[11C]Methionine
[18F]Fluoroethylcholine
Prostate-Specific Membrane Antigen (PSMA)
[18F]PSMA-1007
[18F]Fluciclovine
Ultrasound
Sestamibi Scintigraphy
CT (Computed Tomography)
MRI (Magnetic Resonance Imaging)
4DCT (Four-dimensional Computed Tomography)
Methodological and Analytical Considerations in Fluorocholine Research
Quantitative Imaging Analysis Techniques (e.g., Standardized Uptake Value (SUVmax), Tumor-to-Background Ratio)
Quantitative analysis of ¹⁸F-Fluorocholine PET/CT images is a cornerstone of its application in research, allowing for objective assessment of tracer uptake in tissues. The most commonly employed techniques include the Standardized Uptake Value (SUV) and Tumor-to-Background Ratios.
The Standardized Uptake Value (SUV) is a semi-quantitative metric that reflects the metabolic activity of tissues by measuring the uptake of a radiotracer, corrected for the injected dose and patient's body weight. radiopaedia.orgradiologykey.com The maximum SUV (SUVmax) is frequently utilized as it is a simple and reproducible measurement. radiopaedia.org Research has demonstrated the utility of SUVmax in differentiating between various pathological conditions. For instance, in the context of hyperparathyroidism, SUVmax has been shown to be significantly higher in parathyroid adenomas compared to hyperplasias. frontiersin.orgnih.govfrontiersin.org Studies have proposed specific SUVmax cut-off values to aid in this differentiation. One study identified an optimal cut-off value of >4.12 for SUVmax to distinguish adenomas. frontiersin.orgnih.govfrontiersin.org Beyond this threshold, the specificity for identifying an adenoma is significantly high. frontiersin.orgfrontiersin.org
The Tumor-to-Background Ratio (TBR) provides a relative measure of tracer uptake in a lesion compared to surrounding healthy tissue, which can help to improve the contrast and delineation of pathological uptake. A common background reference is the liver, leading to the use of the liver ratio. frontiersin.orgnih.govfrontiersin.org This ratio is calculated by dividing the SUVmax of the lesion by the SUVmean of the liver. Taking the liver background into account is considered a good method for standardizing SUV measurements for each individual. frontiersin.org Research has indicated that the liver ratio can be a valuable tool, with one study suggesting an optimal cut-off of >27.4. frontiersin.orgnih.govfrontiersin.org Similar to SUVmax, a higher liver ratio is associated with a greater likelihood of a lesion being an adenoma. frontiersin.orgnih.govfrontiersin.org Other background regions, such as the thyroid or neck, have also been investigated, but the liver ratio has shown more consistent utility in some studies. frontiersin.org
The table below summarizes key quantitative parameters from a study on ¹⁸F-Fluorocholine PET/CT in parathyroid imaging. frontiersin.orgnih.govfrontiersin.org
| Quantitative Parameter | Optimal Cut-off Value | Significance |
| SUVmax | >4.12 | Differentiating adenomas from hyperplasias. frontiersin.orgnih.govfrontiersin.org |
| Liver Ratio | >27.4 | Enhancing specificity in identifying adenomas. frontiersin.orgnih.govfrontiersin.org |
It is important to note that while these quantitative tools are valuable, they are often recommended as adjuncts to visual analysis rather than standalone diagnostic criteria. frontiersin.orgnih.govfrontiersin.org
Image Interpretation and Diagnostic Criteria in Research Protocols
The interpretation of ¹⁸F-Fluorocholine PET/CT images in a research setting relies on a combination of visual assessment and semi-quantitative analysis, guided by established diagnostic criteria. Research protocols often stipulate a systematic approach to image interpretation to ensure consistency and accuracy.
A positive finding on an ¹⁸F-Fluorocholine PET/CT scan is typically defined as a focal area of tracer uptake that is significantly higher than the surrounding background tissue and corresponds to an anatomical abnormality on the co-registered CT. researchgate.net In the context of parathyroid imaging, uptake in a lesion not associated with the thyroid gland is considered indicative of hyperfunctioning parathyroid tissue. researchgate.net The intensity of uptake, as quantified by SUVmax, and the contrast, as measured by TBR, are key factors in the interpretation.
Research has shown that ¹⁸F-Fluorocholine PET/CT has a high sensitivity and specificity for detecting pathological tissues, such as parathyroid adenomas and prostate cancer recurrence. researchgate.netnih.govmdpi.com For instance, in studies on primary hyperparathyroidism, ¹⁸F-Fluorocholine PET/CT has demonstrated superior diagnostic performance compared to conventional imaging modalities like ultrasound and sestamibi scintigraphy. researchgate.netmdpi.com
The diagnostic accuracy of ¹⁸F-Fluorocholine PET/CT in various research settings is highlighted in the table below.
| Indication | Sensitivity | Specificity | Reference |
| Primary Hyperparathyroidism | 92% | - | researchgate.net |
| Prostate Cancer (Lymph Node Metastases) | 66% | 96% | nih.gov |
| Primary Hyperparathyroidism (vs. conventional imaging) | 93.7% | 100% | frontiersin.org |
False-positive and false-negative findings are important considerations in image interpretation. For example, inflammatory processes can sometimes lead to increased fluorocholine uptake, resulting in false-positive results. Conversely, small lesions or those with low metabolic activity may not be detected, leading to false-negative interpretations. nih.gov Therefore, a comprehensive evaluation that includes clinical history, laboratory findings, and correlation with other imaging studies is crucial for accurate interpretation within research protocols.
Clinical Utility and Impact on Patient Management in Research Settings
The integration of ¹⁸F-Fluorocholine PET/CT into research protocols has demonstrated a significant impact on patient management, particularly in guiding surgical interventions and therapy planning.
In the setting of primary hyperparathyroidism, accurate preoperative localization of hyperfunctioning parathyroid glands is essential for minimally invasive surgery. nih.gov Research has shown that ¹⁸F-Fluorocholine PET/CT can precisely locate ectopic and small adenomas that are often missed by conventional imaging, thereby improving surgical success rates and reducing the need for more extensive bilateral neck exploration. mdpi.comnih.gov The addition of ¹⁸F-Fluorocholine PET/CT has been shown to significantly reduce localization failure of parathyroid adenomas. nih.gov
For patients with recurrent prostate cancer, ¹⁸F-Fluorocholine PET/CT plays a crucial role in identifying the site of recurrence, which can be in the prostate bed, lymph nodes, or distant organs. nih.gov This information is vital for directing salvage therapies, such as targeted radiation therapy or surgery. Studies have shown that the detection rate of ¹⁸F-Fluorocholine PET/CT in biochemical relapse of prostate cancer is substantial, influencing subsequent treatment decisions. nih.gov
The clinical impact of ¹⁸F-Fluorocholine PET/CT in research settings can be summarized by its ability to:
Improve diagnostic accuracy: It offers higher sensitivity and specificity compared to traditional imaging methods for certain conditions. researchgate.netmdpi.com
Guide surgical planning: It enables more precise localization of lesions, facilitating minimally invasive surgical approaches and improving outcomes. nih.gov
Inform therapeutic decisions: By identifying the extent and location of disease, it helps in tailoring appropriate treatment strategies for individual patients. nih.gov
The table below outlines the impact of ¹⁸F-Fluorocholine PET/CT on patient management in specific research contexts.
| Clinical Scenario | Impact on Patient Management |
| Primary Hyperparathyroidism with negative/equivocal conventional imaging | Enables localization of parathyroid adenomas, facilitating focused parathyroidectomy. nih.gov |
| Biochemical recurrence of prostate cancer | Identifies sites of recurrence, guiding salvage therapy decisions. nih.gov |
Challenges, Limitations, and Future Directions in Fluorocholine Research
Current Challenges and Known Limitations in Imaging Performance
Despite its clinical utility, fluorocholine PET imaging faces several challenges that can affect its performance and interpretation. One significant limitation is the heterogeneous intratumoral distribution and large lesion variability observed in cancers such as lung and prostate cancer nih.govresearchgate.net. This variability can complicate accurate staging and treatment response assessment. Furthermore, PET systems' limited spatial resolution can affect the sensitivity of fluorocholine for detecting small lesions or differentiating between malignant and benign tissues, particularly in the prostate gland where uptake can also occur in benign prostatic hyperplasia and prostatitis nih.gov.
The signal-to-noise ratio can also be a concern, and in some instances, the tumor volume delineated by fluorocholine PET may exceed that defined by MRI, suggesting potential overestimation or uptake in non-tumoral areas mdpi.com. While fluorocholine has shown promise in improving sensitivity for some cancers compared to 18F-FDG, its ability to visualize very small tumors or differentiate malignancy from chronic inflammation can still be limited snmjournals.org. Additionally, FCH uptake can be influenced by inflammation and reactive gliosis, which can lead to elevated uptake that may mimic recurrent tumor, complicating the assessment of post-treatment changes nih.gov.
Emerging Research Avenues and Potential New Indications
Research is actively exploring new applications for fluorocholine beyond its established roles. Studies are investigating its potential in imaging parathyroid adenomas for primary hyperparathyroidism, showing promising sensitivity and accuracy compared to conventional methods frontiersin.orgresearchgate.netclinconnect.ionih.govnih.govnih.gov. Emerging research also suggests potential applications in certain cervical cancers , liver cancers veeva.com, and neuroendocrine tumors amegroups.org. The investigation into its use in brain tumors , such as optic pathway gliomas in neurofibromatosis-1, also highlights its expanding diagnostic potential nih.gov. Clinical trials are underway to discover and explore these new indications where FCH could provide clinically relevant information veeva.com.
Advancements in Hybrid Imaging Modalities (e.g., PET/MRI)
The integration of fluorocholine PET with other imaging modalities, particularly PET/MRI and PET/CT, represents a significant advancement. Combining PET/MRI offers the advantage of integrating high-resolution anatomical and functional MRI data with the metabolic information from PET. Studies in prostate cancer have shown that PET/MRI can provide excellent correlation between T2-weighted MRI abnormalities and areas of increased fluorocholine uptake, sometimes identifying lesions not visible on MRI alone ajronline.orguk-essen.de. This synergistic approach may enhance diagnostic confidence and accuracy by combining metabolic and anatomical insights ajronline.orguk-essen.de. Similarly, combining fluorocholine PET/CT with four-dimensional CT (4DCT) aims to optimize efficiency and enhance the localization and characterization of hyperfunctioning parathyroid lesions by leveraging both anatomical detail and metabolic information snmjournals.org.
Development of Novel Fluorocholine Analogs and Derivatives (e.g., [18F]D4-FCH)
To overcome some of the limitations of standard fluorocholine, researchers are developing novel analogs and derivatives. One such development is [18F]D4-FCH (fluoromethyl-[1,2-2H4]-choline), which incorporates deuterium (B1214612) labeling. This modification is hypothesized to increase metabolic stability by providing improved protection against choline (B1196258) oxidase, a key choline catabolic enzyme, via a deuterium isotope effect nih.govresearchgate.netmdpi.com. Preclinical evaluations suggest that [18F]D4-FCH may exhibit higher tumor accumulation and reduced uptake in lung tissue compared to standard FCH, potentially offering superior contrast for imaging thoracic tumors mdpi.com. These novel tracers aim to improve tumor-to-background ratios and provide more robust imaging biomarkers nih.govresearchgate.netmdpi.com.
Integration with Multi-Omics Data (e.g., Liquid Biopsy, Phospholipid Profiling)
Future directions for fluorocholine research involve integrating PET imaging data with multi-omics information. This could involve correlating fluorocholine uptake patterns with findings from liquid biopsies, genetic profiling, or detailed phospholipid analysis. Such integration could provide a more comprehensive understanding of tumor biology and metabolism, potentially leading to more personalized treatment strategies. For instance, understanding the molecular basis for discordant tumor avidity for fluorocholine and FDG in liver cancers, as investigated through gene expression profiling, can shed light on underlying metabolic alterations nih.gov.
Importance of Prospective Validation and Larger Cohort Studies
While preliminary studies have shown promising results for fluorocholine in various applications, there is a critical need for prospective validation and larger cohort studies . Many current findings are based on retrospective analyses or small patient groups nih.govmdpi.comfrontiersin.org. Robust prospective trials are essential to confirm the diagnostic accuracy, clinical utility, and cost-effectiveness of fluorocholine in different clinical scenarios, such as its role in primary hyperparathyroidism snmjournals.org or recurrent prostate cancer plos.org. Such studies will help establish standardized protocols and definitively position fluorocholine within the diagnostic algorithms for various diseases.
Q & A
Q. How is [18F]Fluorocholine synthesized for PET imaging, and what factors optimize its radiochemical yield?
[18F]Fluorocholine is synthesized via automated radiosynthesis using a two-step labeling reaction. Key optimizations include:
- Solid-phase extraction (SPE) purification : Sep-Pak® Silica cartridges (3 cartridges optimized) remove impurities, achieving ≥95% radiochemical purity .
- Precursor dilution : Diluting dimethylaminoethanol (DMAE) to 10% improves labeling efficiency by reducing steric hindrance during fluorination .
- Pressure conditions : Prolonged reduced-pressure (-0.65 to -0.85 bars) azeotropic drying prior to precursor labeling increases yield from 7.5% to 24.3% .
- Automated modules : Systems like Synthra RNplus Research enable reproducible production with high purity (≥98%) via predefined sequences .
Q. What are the primary clinical applications of [18F]Fluorocholine in oncological imaging?
[18F]Fluorocholine targets upregulated choline kinase activity in tumors, making it valuable for:
- Prostate cancer : Detects recurrence and metastatic lesions with higher specificity than [11C]choline due to slower urinary excretion .
- Hepatocellular carcinoma (HCC) : Identifies tumors via phosphatidylcholine synthesis pathway upregulation, validated by phospholipidomic profiling .
- Parathyroid adenomas : First-line imaging in primary hyperparathyroidism (HPT) with 92% sensitivity, outperforming [99mTc]Tc-MIBI scintigraphy .
Q. How do researchers validate [18F]Fluorocholine for clinical use against regulatory standards?
Validation involves:
- Quality control (QC) : Testing pH (5.0–8.5), sterility, endotoxin levels (<17.5 EU/mL), and radiochemical purity (≥95%) per European Pharmacopoeia .
- Compartmental modeling : Using a two-tissue model (rate constants K1–k4) to quantify tracer uptake kinetics and validate reproducibility across imaging centers .
Advanced Research Questions
Q. How can pharmacokinetic modeling resolve contradictions in [18F]Fluorocholine uptake heterogeneity across tumor subtypes?
- Input function derivation : An image-derived input function (IDIF) from the descending aorta (8 mm ROI) replaces arterial blood sampling, reducing invasiveness while maintaining accuracy .
- Parameter estimation : Rate constants K1 (influx) and k3 (phosphorylation) correlate with choline kinase expression in HCC, but k4 (dephosphorylation) shows no clinical relevance, suggesting static imaging suffices for biomarker validation .
Q. What methodological considerations arise when comparing first-line vs. second-line [18F]Fluorocholine PET/CT in primary HPT?
- Cost-effectiveness analysis : First-line [18F]Fluorocholine PET/CT reduces hospital visits (one-stop-shop strategy) and radiation burden but requires local PET/CT availability. Incremental cost-effectiveness ratios (ICERs) in Europe show parity with second-line strategies (€2,500–3,000/QALY) .
- Diagnostic bias mitigation : Blinded readers analyze PET/CT and [99mTc]Tc-MIBI SPECT/CT sequentially to avoid interpretation bias in multicenter trials .
Q. How can [18F]Fluorocholine be validated as an imaging biomarker for phospholipid pathway inhibition studies?
- Phospholipidomic correlation : Tumor-to-liver SUV ratios correlate with phosphatidylcholine (PC) species abundance (e.g., PC 34:1, PC 36:2) in HCC, validated via LC-MS lipid profiling .
- Dynamic vs. static imaging : Compartmental modeling adds no incremental value over static scans for predicting lipidomic profiles, simplifying clinical protocols .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
